[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2031259-42-2
VCID: VC3143718
InChI: InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H
SMILES: C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl
Molecular Formula: C8H11Cl2N5
Molecular Weight: 248.11 g/mol

[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

CAS No.: 2031259-42-2

Cat. No.: VC3143718

Molecular Formula: C8H11Cl2N5

Molecular Weight: 248.11 g/mol

* For research use only. Not for human or veterinary use.

[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride - 2031259-42-2

Specification

CAS No. 2031259-42-2
Molecular Formula C8H11Cl2N5
Molecular Weight 248.11 g/mol
IUPAC Name (1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H
Standard InChI Key NMDOYUVJQCVFDZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl
Canonical SMILES C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The structure of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride comprises several key structural elements that contribute to its chemical behavior and potential biological activities:

  • A 1,2,3-triazole core: A five-membered aromatic heterocycle containing three adjacent nitrogen atoms

  • A pyridine substituent: Connected directly to the N1 position of the triazole via the meta (3-) position

  • A methanamine group: Attached to the C4 position of the triazole ring

  • Dihydrochloride salt form: Two hydrochloride counterions that neutralize the basic nitrogen atoms

The triazole ring system is particularly noteworthy in medicinal chemistry as it provides multiple coordination sites for hydrogen bonding and can interact with various biological targets. Additionally, the presence of both the pyridine ring and the primary amine group creates a molecule with multiple potential interaction points with biological systems.

PropertyExpected CharacteristicBasis for Estimation
Molecular FormulaC8H9N5·2HClBased on chemical structure
AppearanceCrystalline solidTypical for similar organic salts
Water SolubilityHighDihydrochloride salt form enhances water solubility
StabilityStable at room temperatureBased on similar heterocyclic compounds
pH in SolutionAcidicPresence of hydrochloride counterions
Melting PointLikely >200°CTypical for similar salt forms

The compound contains multiple basic nitrogen atoms that can participate in acid-base reactions, including the pyridine nitrogen, triazole nitrogens, and the primary amine. As a dihydrochloride salt, it would be expected to exhibit enhanced water solubility compared to its free base form, making it more suitable for biological testing and pharmaceutical applications.

SupplierLocationCompany Size (Employees)Certifications
Wuhan BJM Pharm Inc.Not specified51-100Not specified
Hangzhou Chungyo Chemicals Co., Ltd.Not specified51-100Not specified
Shanghai Kangxin Chemical Co.Not specified11-50Kosher
Sichuan HengkangNot specified51-100Not specified
LUYUNJIA CHEMISTRY XIAMEN LIMITEDNot specified5-10Not specified
Hebei Longbang Technology Co., LtdNot specified51-100Not specified
Cosmo Chemistry IndiaNot specified11-50Not specified
Changzhou Xuanming Pharmaceutical TechnoNot specified11-50Not specified

The diversity of suppliers ranges from small operations with 5-10 employees to medium-sized companies with 51-100 employees . This widespread commercial availability facilitates research access to the compound for various applications in medicinal chemistry, material science, and other fields of chemical research.

Synthetic ApproachKey ReactionPotential AdvantagesPotential Challenges
Click ChemistryCuAAC reactionHigh yield, mild conditions, regioselectiveRequires handling of azides
N-ArylationCopper or palladium-catalyzed couplingDirect approachMay require harsh conditions, lower yield
C4-FunctionalizationLithiation followed by electrophilic substitutionSite-specific functionalizationRegioselectivity issues, multiple steps
Huisgen VariationThermal or ruthenium-catalyzed cycloadditionAlternative catalyst optionsPotential regioselectivity issues

The choice of synthetic route would likely depend on factors such as available starting materials, scale requirements, and specific structural modifications desired.

Structural ModificationEffect on ActivityPotential Relevance to Target Compound
3-position EWG on phenylIncreased potencyModification of pyridine ring at corresponding positions may enhance activity
4-position substitutionDecreased potencySuggests caution with modifications at certain positions
3,4-disubstitution with 3-EWGRestored activityIndicates complex electronic effects impact biological activity
Variation of ketone to amideMaintained activitySuggests methanamine group might be modifiable without activity loss

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator